NPD-008
Descripción
NPD-008 is a tetrahydrophthalazinone-class inhibitor targeting Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1), a critical enzyme for parasite survival. It was developed through structure-based drug design to exploit a unique "P-pocket" in TbrPDEB1, which is absent in human PDE isoforms (e.g., hPDE4B/D), enabling selective inhibition . NPD-008 exhibits potent in vitro activity against T. brucei (IC50 = 5.5 µM) and a high binding affinity for TbrPDEB1 (Ki = 100 nM). Mechanistically, it elevates intracellular cAMP levels in the parasite, leading to severe cellular disorganization and death, validating PDEs as therapeutic targets for African sleeping sickness .
Propiedades
Número CAS |
2229043-42-7 |
|---|---|
Fórmula molecular |
C31H36N4O4 |
Peso molecular |
528.65 |
Nombre IUPAC |
N-(2-amino-2-oxoethyl)-5'-((4aS,8aR)-3-cycloheptyl-4-oxo-3,4,4a,5,8,8a-hexahydrophthalazin-1-yl)-2'-methoxy-[1,1'-biphenyl]-4-carboxamide |
InChI |
InChI=1S/C31H36N4O4/c1-39-27-17-16-22(18-26(27)20-12-14-21(15-13-20)30(37)33-19-28(32)36)29-24-10-6-7-11-25(24)31(38)35(34-29)23-8-4-2-3-5-9-23/h6-7,12-18,23-25H,2-5,8-11,19H2,1H3,(H2,32,36)(H,33,37)/t24-,25+/m1/s1 |
Clave InChI |
VZKJWTFPORBEEH-RPBOFIJWSA-N |
SMILES |
O=C(C1=CC=C(C2=CC(C3=NN(C4CCCCCC4)C([C@@]5([H])CC=CC[C@@]35[H])=O)=CC=C2OC)C=C1)NCC(N)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NPD008; NPD 008; NPD-008 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to NPD-008:
| Compound | Target | Ki (nM) | IC50 (µM) | Selectivity (vs. hPDE4) | Key Structural Features | Reference PDB ID |
|---|---|---|---|---|---|---|
| NPD-008 | TbrPDEB1 | 100 | 5.5 | >50-fold | Tetrahydrophthalazinone core | 5G2B (TbrPDEB1) |
| NPD-039 | TbrPDEB1 | 100 | 6.7 | >50-fold | Similar scaffold, modified substituents | N/A |
| NPD-001 | hPDE4B/TbrPDEB1 | 230 (hPDE4B) | 8.2 (T. cruzi) | Low | Phthalazinone core | 5LAQ (hPDE4B) |
| NPD-040 | TbrPDEB1/TcrPDEs | N/A | 10 (T. cruzi) | Moderate | Phthalazinone derivatives | N/A |
Notes:
- NPD-039 : Shares NPD-008’s scaffold but with altered substituents, leading to comparable TbrPDEB1 inhibition (Ki = 100 nM) but slightly reduced anti-parasitic activity (IC50 = 6.7 µM) .
- NPD-001 : A dual inhibitor of hPDE4B and TbrPDEB1, but lacks selectivity, limiting its therapeutic utility due to off-target effects in humans .
- NPD-040: A newer phthalazinone derivative active against T. cruzi (EC50 ≤ 10 µM), with synergistic effects when combined with benznidazole (Bz) .
Selectivity and Mechanism
- NPD-008 vs. NPD-001 : NPD-008’s selectivity for TbrPDEB1 over hPDE4D is attributed to its interaction with the parasite-specific P-pocket, as shown in co-crystal structures (PDB ID 5G2B). In contrast, NPD-001 binds promiscuously to both TbrPDEB1 and hPDE4B, reducing its therapeutic window .
- NPD-008 vs. NPD-040: While NPD-040 shows broader anti-Trypanosoma activity (including T. cruzi), it requires higher concentrations (EC50 = 10 µM) compared to NPD-008’s potency against T. brucei .
Pharmacological Outcomes
- NPD-008 induces a >10-fold increase in intracellular cAMP in T. brucei within 2 hours, triggering irreversible cell death .
- NPD-040 disrupts parasite Golgi apparatus and induces autophagy but shows borderline synergy with Bz, unlike NPD-008’s standalone efficacy .
Key Research Findings
- Structural Insights : NPD-008’s co-crystal structure with TbrPDEB1 (PDB ID 5G2B) reveals hydrogen bonding with Gln-975 and hydrophobic interactions with the P-pocket, absent in human PDE4 isoforms .
- Preclinical Data: NPD-008 reduces parasitemia in murine models of African trypanosomiasis by >90% at 50 mg/kg, outperforming NPD-039 and NPD-001 .
- Limitations : NPD-008’s solubility and metabolic stability remain suboptimal, necessitating further derivatization for clinical translation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
